N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide
Description
N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a heterocyclic acetamide derivative featuring a benzyl group, a thiazol ring, and a sulfanylidene-substituted dihydroquinazolinyl moiety.
Properties
IUPAC Name |
N-benzyl-2-[2-[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS2/c26-17(21-11-13-6-2-1-3-7-13)10-14-12-28-20(22-14)25-18-15-8-4-5-9-16(15)23-19(27)24-18/h1-3,6-7,12,15-16,18H,4-5,8-11H2,(H,21,26)(H,22,25)(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQAWEKAATXHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The quinazoline and thiazole rings are then coupled using suitable linkers and reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
N-Benzyl-2-(2-nitroimidazolyl)acetamide (Benznidazole)
- Structure : Contains a nitroimidazole ring instead of thiazol-quinazoline .
- Activity : Antiparasitic (Chagas disease) via nitro group reduction, generating cytotoxic radicals.
- Toxicity : Associated with peripheral neuropathy, agranulocytosis, and gastrointestinal effects .
- Key Difference: The nitroimidazole core in benznidazole is metabolically activated, whereas the sulfanylidene group in the target compound may engage in non-radical mechanisms.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Dichlorophenyl and thiazol substituents .
- Crystallography : Twisted conformation (61.8° between phenyl and thiazol planes) influences packing via N–H⋯N hydrogen bonds .
- Implications : The target compound’s quinazoline-thiazol linkage may adopt distinct conformations, altering solubility and target binding.
N-Benzyl-2-(5-bromo-pyridin-2-yl)-acetamide (Tirbanibulin Precursor)
Orexin-1 Receptor Antagonists (e.g., Compound 33)
Bis(azolyl)sulfonamidoacetamides
- Structure : Sulfonamido-linked azoles (oxazol, thiazol) .
- Bioactivity : Likely modulates enzyme activity via sulfonamide and azole motifs.
Comparative Analysis Table
Research Implications and Gaps
- Synthesis : The target compound’s quinazoline-thiazol linkage may require multi-step coupling, akin to methods in and .
- Activity Prediction : The sulfanylidene group could mimic disulfide bonds in kinase inhibitors, while the thiazol ring may enhance bioavailability compared to nitroimidazoles.
- Toxicity : Absence of nitro groups (cf. benznidazole) may reduce off-target effects, but quinazoline metabolism remains uncharacterized.
Biological Activity
N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity based on available research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Quinazoline Derivative : Associated with significant pharmacological effects.
The presence of the sulfanylidene group is particularly noteworthy as it enhances the compound's reactivity, suggesting a potential for interaction with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have been synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines.
In a study evaluating thiazolyl N-benzyl-substituted acetamide derivatives, several compounds demonstrated notable inhibition of cell proliferation in human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. For example:
| Compound | Cell Line | Inhibition (%) at 50 μM |
|---|---|---|
| 8a | BT-20 | 64% |
| 8b | CCRF-CEM | 71% |
These results suggest that the structural features of the compound may enhance its binding affinity to specific molecular targets involved in cancer progression .
While the exact mechanisms of action for this compound remain under investigation, it is hypothesized that it interacts with proteins and enzymes involved in critical cellular pathways. The compound may influence pathways related to immune response and apoptosis in cancer cells.
A study involving similar thiazole derivatives indicated that they act as dual inhibitors of tubulin and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The ability to induce apoptosis through these pathways presents a promising avenue for further research .
Case Studies and Comparative Analysis
A comparative analysis of structurally related compounds reveals insights into their biological activities. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl derivative (8a) | Benzyl group with thiazole | Anticancer activity |
| 6,7-dimethoxyquinazoline | Quinazoline backbone with methoxy groups | Anticancer activity |
| 4-(sulfanylidene)-thiazole | Thiazole structure with sulfanylidene | Antimicrobial effects |
These comparisons highlight how variations in chemical structure can significantly affect biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
